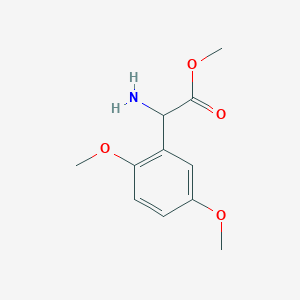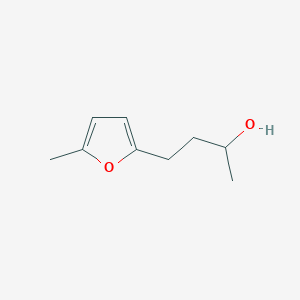
4-(5-Methylfuran-2-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methylfuran-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14O2 It is a derivative of furan, a heterocyclic organic compound, and contains a butanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol can be achieved through the reduction of 4-(5-methylfuran-2-yl)-2-butanone using sodium borohydride. The reaction is typically carried out in an alcohol solvent, such as ethanol, at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Methylfuran-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(5-methylfuran-2-yl)-2-butanone.
Reduction: As mentioned, it can be synthesized through the reduction of 4-(5-methylfuran-2-yl)-2-butanone.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various reagents, such as halides and acids, can be used for substitution reactions.
Major Products:
Oxidation: 4-(5-Methylfuran-2-yl)-2-butanone.
Reduction: this compound.
Substitution: Products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(5-Methylfuran-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving furan derivatives and their biological activities.
Industry: Used in the production of fine chemicals and as a precursor for other industrial compounds.
Mecanismo De Acción
The mechanism of action of 4-(5-Methylfuran-2-yl)butan-2-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions. The furan ring can undergo electrophilic and nucleophilic reactions, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
- 4-(2-Furanyl)-2-butanone
- 4-(5-Hydroxymethyl)-2-furanyl-2-butanone
- 4-(5-Methylfuran-2-yl)-2,2’:6’,2’'-terpyridine
Comparison: 4-(5-Methylfuran-2-yl)butan-2-ol is unique due to its specific substitution pattern on the furan ring and the presence of a butanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
17162-96-8 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-(5-methylfuran-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H14O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7,10H,3,5H2,1-2H3 |
Clave InChI |
MNMWQGUAOSUVCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


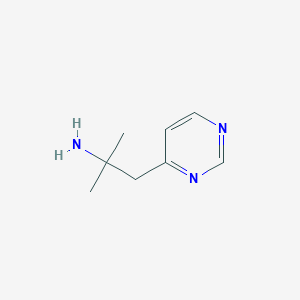
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
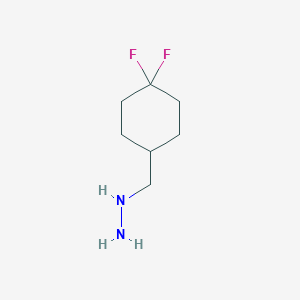
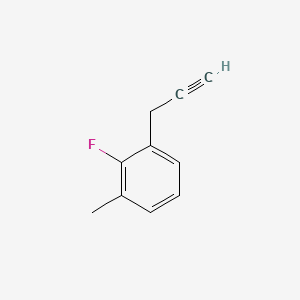
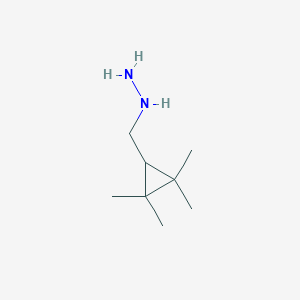
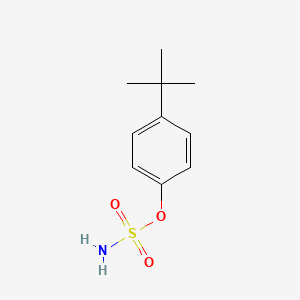
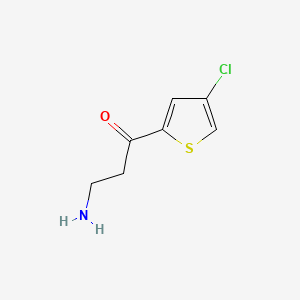


![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
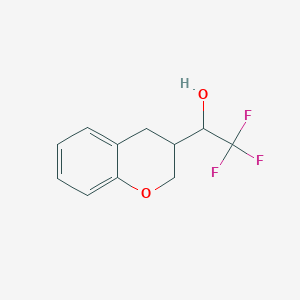
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
